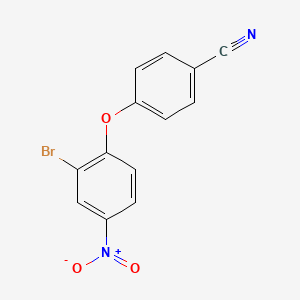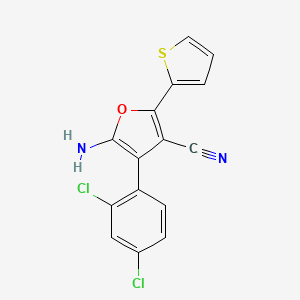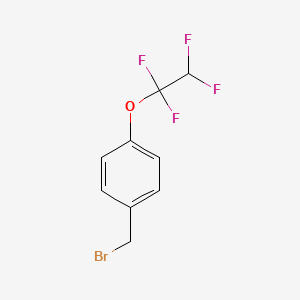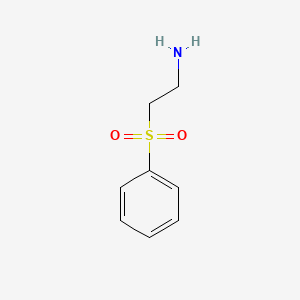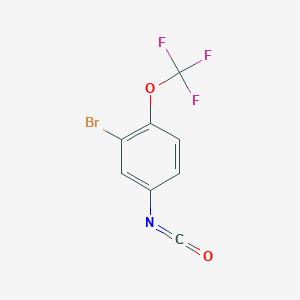
3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Overview
Description
3-Bromo-4-(trifluoromethoxy)phenylisocyanate is an organic compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.02 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isocyanate functional group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and carbamates.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)phenylisocyanate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity allows it to modify various substrates, including small molecules and macromolecules, by forming urea, carbamate, and thiocarbamate linkages .
Comparison with Similar Compounds
3-Bromo-4-(trifluoromethoxy)phenylisocyanate can be compared with other similar compounds, such as:
3-Bromo-4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares similar structural features.
3-Bromo-4-(trifluoromethoxy)benzamide: This compound has a similar trifluoromethoxy group and bromine atom but differs in the functional group attached to the phenyl ring.
4-(Trifluoromethoxy)phenylisocyanate: This compound lacks the bromine atom but has a similar trifluoromethoxy group and isocyanate functional group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Properties
IUPAC Name |
2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPSJLZSIAEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


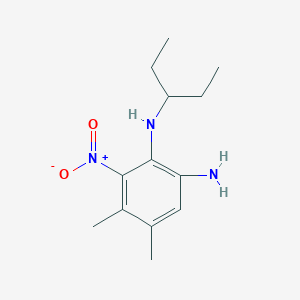
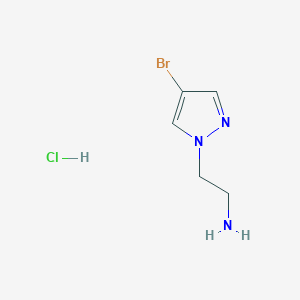

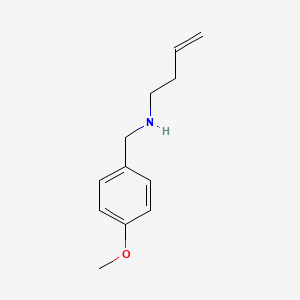
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)

![6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B3037910.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)

